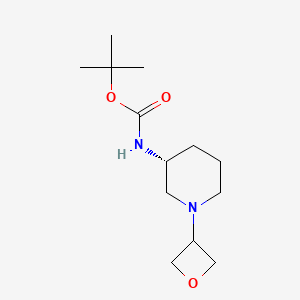

(R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate

CAS No.: 1349807-58-4

Cat. No.: VC4236601

Molecular Formula: C13H24N2O3

Molecular Weight: 256.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1349807-58-4 |

|---|---|

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.346 |

| IUPAC Name | tert-butyl N-[(3R)-1-(oxetan-3-yl)piperidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-5-4-6-15(7-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m1/s1 |

| Standard InChI Key | YGLAKKRUEGJYMY-SNVBAGLBSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C2COC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[(3R)-1-(oxetan-3-yl)piperidin-3-yl]carbamate, reveals its stereochemistry at the piperidine C3 position and the presence of an oxetane substituent. The oxetane ring—a four-membered cyclic ether—imparts conformational rigidity, while the tert-butyl carbamate group enhances solubility and serves as a protective moiety in synthetic workflows .

Key Structural Features:

-

Chiral center: The (R)-configuration at C3 of the piperidine ring.

-

Oxetane ring: A strained ether ring known to improve metabolic stability in drug candidates.

-

tert-Butyl carbamate: A bulky substituent that influences steric and electronic properties.

Physicochemical Properties

While the Safety Data Sheet (SDS) from AK Scientific, Inc. lacks quantitative data on solubility, vapor pressure, or partition coefficients , analog comparisons with similar piperidine derivatives suggest moderate lipophilicity. The compound’s stability under standard storage conditions (room temperature, inert atmosphere) is confirmed in Section 10 of the SDS .

Synthetic Pathways and Methodological Insights

Primary Synthesis Route

Though no direct synthesis of (R)-tert-butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is documented in the provided sources, analogous reactions involving 1-(oxetan-3-yl)piperazine offer clues. For example, nucleophilic aromatic substitution between 1-(oxetan-3-yl)piperazine and nitroarenes in polar aprotic solvents (e.g., NMP or DMF) at elevated temperatures (100°C) yields arylpiperazine derivatives . Adapting this approach, the target compound could be synthesized via carbamate protection of a piperidine intermediate.

Hypothetical Synthesis Steps:

-

Piperidine functionalization: Introduce the oxetan-3-yl group via SN2 displacement using oxetane-3-triflate.

-

Carbamate protection: React the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

-

Chiral resolution: Use chiral chromatography or enzymatic resolution to isolate the (R)-enantiomer.

Reaction Optimization

The use of potassium carbonate as a base in NMP (N-methyl-2-pyrrolidone) at 100°C, as described for 1-(2-methoxy-4-nitrophenyl)-4-(oxetan-3-yl)piperazine , highlights the importance of polar aprotic solvents in facilitating nucleophilic substitutions. For the target compound, similar conditions may enhance yield and purity.

Comparative Analysis with Structural Analogs

Regulatory and Environmental Considerations

Regulatory Status

The compound is labeled for research use only, exempt from TSCA (Toxic Substances Control Act) inventory requirements . No carcinogenicity or reproductive toxicity data are available.

Environmental Impact

Ecotoxicity and biodegradability data remain unreported . Prudent laboratory practices should prevent environmental release.

Future Research Directions

-

Stereoselective synthesis: Developing asymmetric catalytic methods to access the (R)-enantiomer efficiently.

-

Biological screening: Evaluating inhibitory activity against PARP isoforms or other oncology targets.

-

Prodrug optimization: Assessing hydrolysis kinetics of the tert-butyl carbamate in physiological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume